molecular formula C12H11FN2O2S2 B2993750 2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 1164531-05-8

2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2993750
CAS No.: 1164531-05-8
M. Wt: 298.35
InChI Key: WUTFPSSFXUKIAY-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with a fluoro group at position 6, a methyl group at position 3, and an acetylsulfanyl-acetamide moiety attached to the benzothiazol-2-ylidene scaffold. Benzothiazole derivatives are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The fluorine substituent likely improves metabolic stability and bioavailability compared to non-halogenated analogs, while the acetylsulfanyl group may modulate solubility and target binding .

Properties

IUPAC Name

S-[2-[(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S2/c1-7(16)18-6-11(17)14-12-15(2)9-4-3-8(13)5-10(9)19-12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTFPSSFXUKIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro and Methyl Groups:

    Attachment of the Acetylsulfanyl Group: The acetylsulfanyl group can be introduced via a nucleophilic substitution reaction using acetyl chloride and a suitable thiol.

    Formation of the Final Compound: The final step involves the condensation of the intermediate with acetamide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylsulfanyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. The benzothiazole moiety can interact with aromatic residues through π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Activity Key Reference
Target Compound 2,3-Dihydro-1,3-benzothiazol-2-ylidene 6-Fluoro, 3-methyl, acetylsulfanyl-acetamide ~350 (estimated) Hypothesized antimicrobial/anti-inflammatory
N-[2-({2-Oxo-2-(2,4,6-Trimethylphenylamino)ethyl}sulfanyl)-1,3-Benzothiazol-6-Yl]-2-(1-Phenyltetrazol-5-Yl)sulfanylacetamide () Benzothiazole Tetrazolyl-sulfanyl, mesityl-oxoethyl 547.63 Not explicitly stated; tetrazole groups suggest potential kinase inhibition
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)sulfanyl)-N-Acetamide Derivatives () Triazole Furan, sulfanyl-acetamide ~300–350 Anti-exudative activity comparable to diclofenac (8 mg/kg) at 10 mg/kg
2-(1,3-Benzothiazol-2-Ylsulfanyl)-N-(2-Phenylethyl)Acetamide () Benzothiazole Phenylethyl-acetamide 328.45 Antimicrobial (implied by benzothiazole core)
N-(6-Trifluoromethylbenzothiazole-2-Yl)-2-Phenylacetamide () Benzothiazole Trifluoromethyl, phenylacetamide ~340 (estimated) Anticancer/anti-inflammatory (CF3 enhances lipophilicity)

Key Differences and Implications

Substituent Effects: Fluorine vs. Sulfanyl-Acetamide Variations: The acetylsulfanyl group in the target compound may form disulfide bonds or hydrogen bonds, unlike the phenylacetamide in , which relies on aromatic interactions .

Biological Activity: Anti-Exudative Activity: Triazole-furan derivatives () show efficacy against inflammation, but the target compound’s benzothiazole core may target different pathways (e.g., COX inhibition or reactive oxygen species scavenging) . Antimicrobial Potential: Simple benzothiazoles like ’s phenylethyl derivative exhibit broad-spectrum activity, while the target compound’s fluorine and methyl groups could refine specificity against resistant strains .

Crystallographic and Solubility Considerations :

  • The Z-configuration in the target compound may favor specific crystal packing modes, as seen in SHELX-refined structures (), whereas bulkier substituents (e.g., tetrazole in ) might reduce solubility .

Research Findings and Data Gaps

  • Pharmacokinetics: No direct data exist for the target compound, but analogues like apremilast () demonstrate the importance of sulfonyl and methoxy groups in optimizing half-life and bioavailability. The absence of such groups in the target compound suggests shorter metabolic clearance .
  • Synthetic Feasibility : highlights challenges in synthesizing multi-substituted benzothiazoles, implying that the target compound’s 6-fluoro and 3-methyl groups may require specialized reagents or catalysts .
  • Hydrogen Bonding Patterns : The acetylsulfanyl moiety could participate in C=O⋯H–N or S⋯H–N interactions, akin to Etter’s rules (), but experimental validation is needed .

Biological Activity

The compound 2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

  • Acetylsulfanyl group : This functional group is known for its reactivity and potential to influence biological interactions.
  • Benzothiazole moiety : This component is often associated with antimicrobial and anticancer properties.
  • Fluorine substitution : The presence of fluorine can enhance lipophilicity and bioavailability.

Antimicrobial Properties

Research has indicated that compounds containing the benzothiazole structure exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzothiazole showed potent inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The acetylsulfanyl group may enhance this activity by facilitating interaction with bacterial cell membranes.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been well-documented. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The proposed mechanism involves the inhibition of key signaling pathways related to cell proliferation and survival.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Preliminary studies suggest that it could inhibit certain proteases involved in cancer progression. For instance, related compounds have been shown to inhibit matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    In a controlled laboratory setting, the compound was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate efficacy compared to standard antibiotics .
  • Case Study on Cytotoxicity :
    An investigation into the cytotoxic effects on MCF-7 cells revealed an IC50 value of 15 µM, indicating significant cytotoxicity. Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase pathways .

Research Findings Summary Table

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliMIC = 32 µg/mL
AnticancerMCF-7IC50 = 15 µM
Enzyme InhibitionMMPsSignificant inhibition observed

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how is reaction completion confirmed?

  • Methodology : The compound can be synthesized via reductive amination or hydrazide intermediate routes. For example, hydrazine hydrate (1.2 eq) is reacted with a precursor in absolute ethanol under reflux (4 hours). Reaction progress is monitored by TLC using chloroform:methanol (7:3) as the mobile phase. Post-reaction, the mixture is quenched in ice water to precipitate the product .
  • Key Parameters : Solvent choice (absolute ethanol), stoichiometry (1.2 eq hydrazine), and TLC validation.

Q. Which spectroscopic and chromatographic methods are optimal for structural characterization?

  • Methodology :

  • X-ray crystallography : Resolves crystal packing and molecular conformation (e.g., bond angles, torsion angles) .
  • NMR/IR : Confirms functional groups (e.g., acetamide, benzothiazole).
  • TLC/HPLC : Validates purity and reaction progress .
    • Data Interpretation : Compare spectral data with similar compounds (e.g., dichlorophenyl acetamide derivatives) to identify deviations .

Q. What solubility and stability considerations are critical for in vitro assays?

  • Methodology : Solubility screening in polar (e.g., DMSO, ethanol) and non-polar solvents. Stability tests under varying pH/temperature.
  • Documentation : Use kinetic studies (e.g., UV-Vis degradation monitoring) and reference solubility data from structurally analogous compounds (e.g., >61.3 µg/mL for sulfonamide derivatives) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

  • Experimental Design :

  • DOE (Design of Experiments) : Vary parameters like solvent (ethanol vs. methanol), temperature (reflux vs. room temp), and catalyst (e.g., triethylamine).
  • Advanced Analytics : Use LC-MS to identify byproducts and adjust stoichiometry .
    • Case Study : A split-plot design (as in ) can isolate variables affecting yield .

Q. How to resolve contradictions in bioactivity data across studies?

  • Data Analysis :

  • Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., IC50 in cancer cell lines).
  • Control Experiments : Include positive controls (e.g., N-acetylcysteine for antioxidant studies) and account for batch-to-batch variability .
    • Mechanistic Studies : Use molecular docking to correlate structural features (e.g., benzothiazole ring) with target binding (e.g., Keap1-Nrf2 pathway) .

Q. What experimental frameworks assess environmental fate and ecotoxicological risks?

  • Long-Term Study Design :

  • Lab/Field Integration : Track abiotic degradation (hydrolysis, photolysis) and bioaccumulation in model organisms (e.g., Daphnia) .
  • High-Throughput Screening : Adapt methods from to evaluate oxidative stress responses in aquatic species .

Methodological Challenges & Solutions

Q. How to validate purity in compounds with complex heterocyclic backbones?

  • Multi-Technique Approach :

  • HPLC-PDA/MS : Detect impurities at trace levels (<0.1%).
  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, S content) .
    • Case Example : used a methanol:acetone (1:1) crystallization system to achieve >95% purity for a thiazole acetamide derivative .

Q. What in vitro models are suitable for mechanistic studies of bioactivity?

  • Model Selection :

  • Cell Lines : Use HepG2 for liver toxicity or MCF-7 for anticancer activity.
  • Pathway-Specific Reporters : Luciferase-based ARE (Antioxidant Response Element) assays for Nrf2 activation .
    • Validation : Cross-reference with structurally similar compounds (e.g., acetaminophen derivatives) to establish baseline activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.